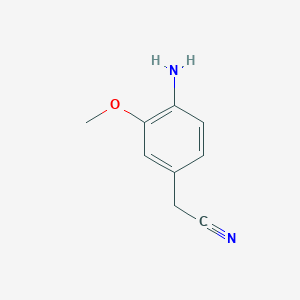
2-(3-Fluoro-4-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-4-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. Pyrrolidines are known for their significant role in medicinal chemistry due to their diverse biological activities and their ability to serve as versatile scaffolds for drug development .
Méthodes De Préparation
The synthesis of 2-(3-Fluoro-4-methylphenyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine and methyl substituents on the phenyl ring. One common synthetic route involves the reaction of 3-fluoro-4-methylbenzaldehyde with pyrrolidine under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-(3-Fluoro-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield 3-fluoro-4-methylbenzoic acid, while reduction may produce 2-(3-fluoro-4-methylphenyl)pyrrolidin-1-ol .
Applications De Recherche Scientifique
2-(3-Fluoro-4-methylphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-(3-Fluoro-4-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
2-(4-Fluoro-2-methylphenyl)pyrrolidine: This compound has a similar structure but with different positions of the fluorine and methyl groups on the phenyl ring.
3,4-Methylenedioxypyrovalerone (MDPV): Although structurally different, MDPV is another pyrrolidine-containing compound known for its psychostimulant effects.
Pyrrolidine-2,5-diones: These compounds contain a pyrrolidine ring with two carbonyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives .
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
2-(3-fluoro-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
Clé InChI |
KXLLAVRUSGVBAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2CCCN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)


![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)




![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)




